molecular formula C15H26F2N2O2 B13024701 tert-Butyl 3,3-difluoro-[1,4'-bipiperidine]-1'-carboxylate

tert-Butyl 3,3-difluoro-[1,4'-bipiperidine]-1'-carboxylate

Cat. No.: B13024701
M. Wt: 304.38 g/mol
InChI Key: GMADLJSGNUJUCH-UHFFFAOYSA-N
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Description

tert-Butyl 3,3-difluoro-[1,4’-bipiperidine]-1’-carboxylate is a chemical compound with the molecular formula C14H24F2N2O2 It is a derivative of bipiperidine, a bicyclic structure consisting of two piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3,3-difluoro-[1,4’-bipiperidine]-1’-carboxylate typically involves the following steps:

    Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a series of cyclization reactions starting from appropriate precursors.

    Introduction of Difluoro Substitution: The difluoro groups are introduced using fluorinating agents under controlled conditions.

    tert-Butyl Protection: The tert-butyl group is introduced through a protection reaction, often using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of tert-Butyl 3,3-difluoro-[1,4’-bipiperidine]-1’-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,3-difluoro-[1,4’-bipiperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted bipiperidine derivatives.

Scientific Research Applications

tert-Butyl 3,3-difluoro-[1,4’-bipiperidine]-1’-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-difluoro-[1,4’-bipiperidine]-1’-carboxylate involves its interaction with specific molecular targets. The difluoro groups and the tert-butyl moiety can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3,3-difluoro-1-methylpiperidin-4-ylcarbamate
  • tert-Butyl (3,3-difluoropiperidin-4-yl)carbamate
  • tert-Butyl (3,3-difluoro-1-(2-methoxyethyl)piperidin-4-yl)carbamate

Uniqueness

tert-Butyl 3,3-difluoro-[1,4’-bipiperidine]-1’-carboxylate is unique due to its bipiperidine core structure, which provides a rigid and stable framework. The difluoro substitution enhances its chemical stability and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H26F2N2O2

Molecular Weight

304.38 g/mol

IUPAC Name

tert-butyl 4-(3,3-difluoropiperidin-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H26F2N2O2/c1-14(2,3)21-13(20)18-9-5-12(6-10-18)19-8-4-7-15(16,17)11-19/h12H,4-11H2,1-3H3

InChI Key

GMADLJSGNUJUCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC(C2)(F)F

Origin of Product

United States

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